molecular formula C19H18N2OS2 B2869559 Benzo[d]thiazol-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797204-90-0

Benzo[d]thiazol-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B2869559
CAS No.: 1797204-90-0
M. Wt: 354.49
InChI Key: CTAYCYMFVNHGSC-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring a 1,4-thiazepane core (a seven-membered ring containing sulfur and nitrogen) substituted with a phenyl group at position 6. The methanone group is linked to a benzo[d]thiazol-2-yl moiety, a bicyclic aromatic system with sulfur and nitrogen atoms.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c22-19(18-20-15-8-4-5-9-17(15)24-18)21-11-10-16(23-13-12-21)14-6-2-1-3-7-14/h1-9,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAYCYMFVNHGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino benzothiazole with phenyl isothiocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the benzothiazole ring and the thiazepane moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Benzo[d]thiazol-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it could inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Predicted Physicochemical Properties

Compound Name Substituent (Position 7) Methanone Group Molecular Weight (g/mol) Predicted LogP
Benzo[d]thiazol-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone Phenyl Benzo[d]thiazol-2-yl 354.45 3.2
Benzo[d]thiazol-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone Thiophen-2-yl Benzo[d]thiazol-2-yl 360.49 3.5
2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone 2,5-Difluorophenyl 2-(1,3-Benzodioxol-5-yl)ethyl 401.42 2.8

Pharmacological and Physicochemical Properties

  • Electronic Effects : Fluorine atoms in the difluorophenyl analog increase electronegativity, which may enhance binding to electron-deficient regions in biological targets (e.g., kinase ATP pockets) .
  • Metabolic Stability : Thiophene and fluorinated analogs are likely more resistant to oxidative metabolism compared to the parent phenyl derivative, extending half-life in vivo .

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